Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with the molecular formula C13H21NO4 It is characterized by a spirocyclic structure, which includes a tert-butyl ester group, a hydroxy group, and an oxa-azaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and hydroxy groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the ester group can produce a variety of amides or other derivatives.
Scientific Research Applications
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLANSXDLMFWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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